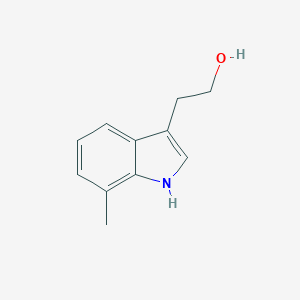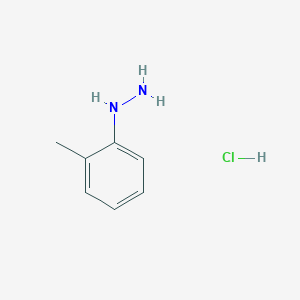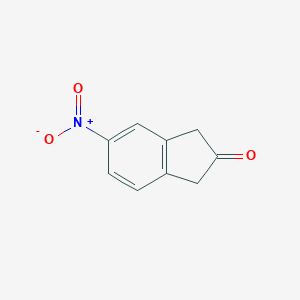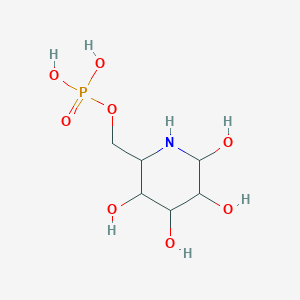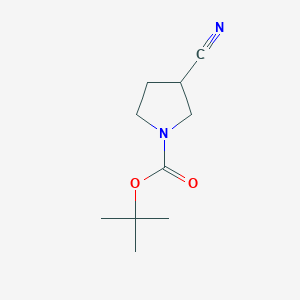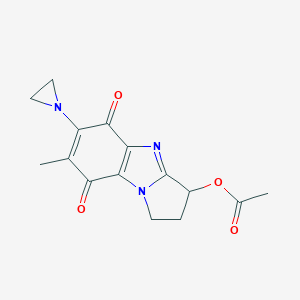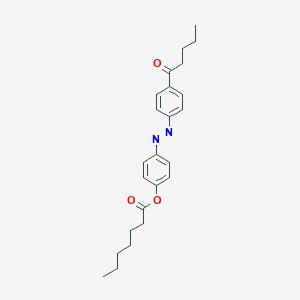
4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene, also known as PHAB, is a synthetic compound that has been widely used in scientific research. PHAB belongs to the class of azobenzene dyes, which are characterized by their ability to undergo reversible photoisomerization upon exposure to light. The unique properties of PHAB make it a valuable tool for investigating a variety of biological processes and systems.
Mechanism Of Action
The mechanism of action of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene involves reversible photoisomerization between the trans and cis isomers. The trans isomer is stable in the dark, while the cis isomer is stable upon exposure to light. This photoisomerization can be used to induce conformational changes in proteins and other biomolecules.
Biochemical And Physiological Effects
4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene has been shown to have minimal toxicity and is generally considered to be safe for use in laboratory experiments. However, it is important to note that 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene is a synthetic compound and its effects on living organisms are not well understood. Further research is needed to fully understand the biochemical and physiological effects of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene is its ability to induce reversible conformational changes in proteins and other biomolecules. This makes it a valuable tool for studying protein dynamics and other biological processes. However, 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene is a synthetic compound and its effects on living organisms are not well understood. Additionally, the photoisomerization of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene requires exposure to light, which can be challenging to control in some experimental settings.
Future Directions
There are many potential future directions for research involving 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene. One area of interest is the development of new photoresponsive probes based on the structure of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene. These probes could be used to study a variety of biological systems and processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene on living organisms. This could lead to the development of new therapeutic agents based on the properties of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene.
Synthesis Methods
The synthesis of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene involves the reaction of 4-nitrophenol with heptanoic anhydride, followed by reduction of the resulting nitro compound with tin(II) chloride. The resulting amine is then coupled with pentanoyl chloride and the resulting product is purified by column chromatography. This method yields 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene as a yellow powder with a melting point of 131-133°C.
Scientific Research Applications
4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene has been widely used in scientific research as a photoresponsive probe for studying a variety of biological systems. One of the most common applications of 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene is in the study of protein conformational changes. 4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene can be incorporated into proteins and used to induce conformational changes upon exposure to light. This allows researchers to study the dynamics of protein folding and unfolding in real time.
properties
CAS RN |
120103-00-6 |
|---|---|
Product Name |
4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene |
Molecular Formula |
C24H30N2O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] heptanoate |
InChI |
InChI=1S/C24H30N2O3/c1-3-5-7-8-10-24(28)29-22-17-15-21(16-18-22)26-25-20-13-11-19(12-14-20)23(27)9-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
SEMLNMILGNZRBH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] heptanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



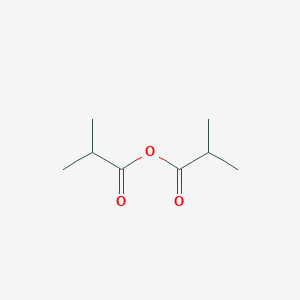
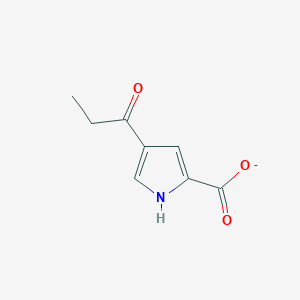
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
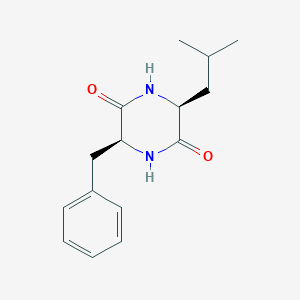
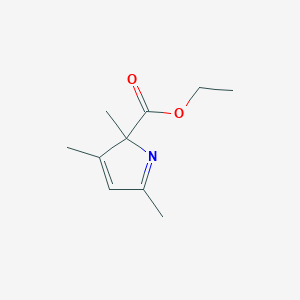
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
